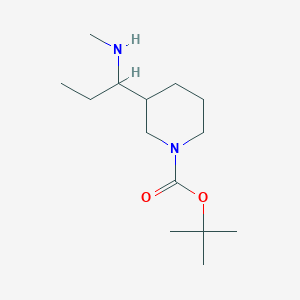![molecular formula C11H11BrN2O2S B12934537 2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12934537.png)
2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Bromination: The benzimidazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Thioether formation: The brominated benzimidazole is reacted with a thiol compound, such as ethanethiol, in the presence of a base like sodium hydride (NaH) to form the thioether linkage.
Acetylation: Finally, the thioether is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, in solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Reduction: LiAlH4, in solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles like amines, thiols, or alkoxides, in solvents like DCM or ethanol, often in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of benzimidazole derivatives.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, antiviral, and antiparasitic agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and thioether linkage may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
2-((1H-benzo[d]imidazol-2-yl)thio)ethyl acetate: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.
2-((6-Chloro-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological properties.
2-((6-Methyl-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate: Contains a methyl group instead of bromine, which may influence its steric and electronic properties.
Uniqueness
2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The thioether linkage also adds to its distinctiveness, potentially enhancing its ability to interact with various molecular targets.
特性
分子式 |
C11H11BrN2O2S |
|---|---|
分子量 |
315.19 g/mol |
IUPAC名 |
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate |
InChI |
InChI=1S/C11H11BrN2O2S/c1-7(15)16-4-5-17-11-13-9-3-2-8(12)6-10(9)14-11/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChIキー |
IJTMJAICIKKRID-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCSC1=NC2=C(N1)C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


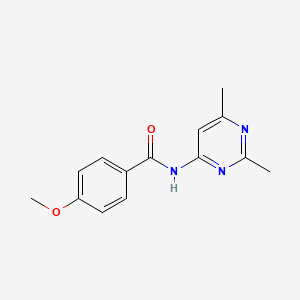
![({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B12934470.png)
![2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide](/img/structure/B12934478.png)

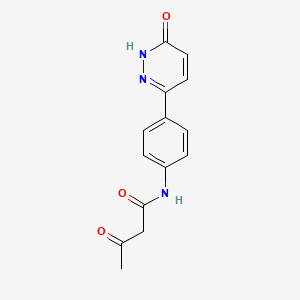
![tert-Butyl (R)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12934490.png)
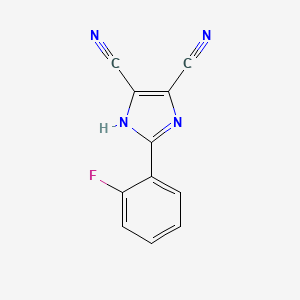
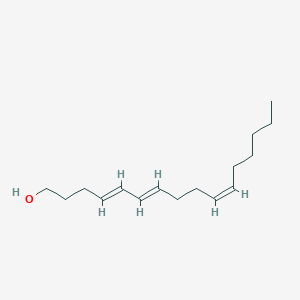

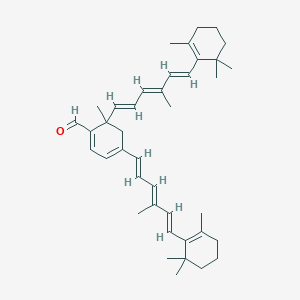
![6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12934518.png)

![3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12934538.png)
